![molecular formula C16H16O2 B14228778 1,1'-[But-2-ene-1,2-diylbis(oxy)]dibenzene CAS No. 824948-63-2](/img/structure/B14228778.png)
1,1'-[But-2-ene-1,2-diylbis(oxy)]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[But-2-ene-1,2-diylbis(oxy)]dibenzene is an organic compound with the molecular formula C18H18O2 It is characterized by the presence of two benzene rings connected by a but-2-ene-1,2-diylbis(oxy) linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[But-2-ene-1,2-diylbis(oxy)]dibenzene typically involves the reaction of 1,2-dibromo-2-butene with phenol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromine-substituted butene, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-[But-2-ene-1,2-diylbis(oxy)]dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, elevated temperature and pressure.
Substitution: Bromine, nitric acid, sulfuric acid as a catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Brominated or nitrated derivatives.
Applications De Recherche Scientifique
1,1’-[But-2-ene-1,2-diylbis(oxy)]dibenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’-[But-2-ene-1,2-diylbis(oxy)]dibenzene involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways. Its effects are mediated through the formation of covalent or non-covalent interactions with these targets, leading to changes in their activity or function .
Comparaison Avec Des Composés Similaires
1,1’-[Ethane-1,2-diylbis(oxy)]dibenzene: Similar structure but with an ethane linkage instead of butene.
1,1’-[Propane-1,3-diylbis(oxy)]dibenzene: Similar structure but with a propane linkage.
1,1’-[Hexane-1,6-diylbis(oxy)]dibenzene: Similar structure but with a hexane linkage.
Uniqueness: 1,1’-[But-2-ene-1,2-diylbis(oxy)]dibenzene is unique due to its butene linkage, which imparts specific chemical and physical properties.
Propriétés
Numéro CAS |
824948-63-2 |
|---|---|
Formule moléculaire |
C16H16O2 |
Poids moléculaire |
240.30 g/mol |
Nom IUPAC |
2-phenoxybut-2-enoxybenzene |
InChI |
InChI=1S/C16H16O2/c1-2-14(18-16-11-7-4-8-12-16)13-17-15-9-5-3-6-10-15/h2-12H,13H2,1H3 |
Clé InChI |
KQIIUNLNRRAHDE-UHFFFAOYSA-N |
SMILES canonique |
CC=C(COC1=CC=CC=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


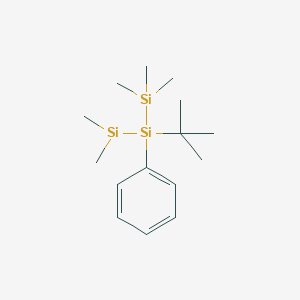
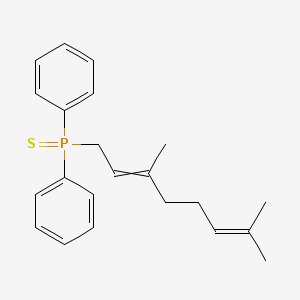
![2-[2-Oxo-2-(10H-phenoxazin-10-YL)ethyl]-2,3-dihydro-1H-isoindole-4-carbonitrile](/img/structure/B14228721.png)
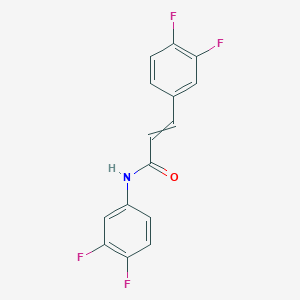
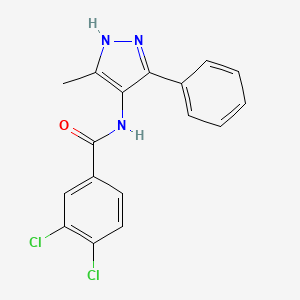

![Ethanone, 1-(3,6-dimethyl-4-oxidoisoxazolo[4,5-b]pyridin-5-yl)-](/img/structure/B14228734.png)
![N-[(Anthracen-9-YL)methyl]pyridin-3-amine](/img/structure/B14228735.png)
![1-(8-{[(2S)-2-Methoxy-2-phenylacetyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14228742.png)
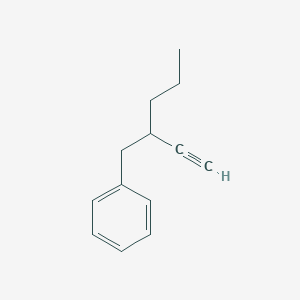
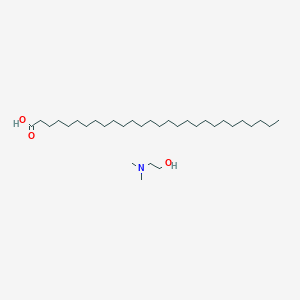
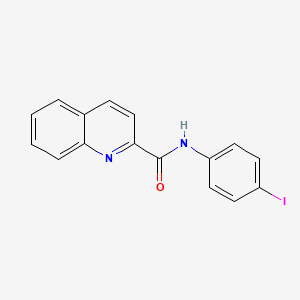
![Phenol, 4-[5-[[[3-(trifluoromethoxy)phenyl]methyl]amino]-3-pyridinyl]-](/img/structure/B14228779.png)
![4-[4-(4-Bromo-2-formylphenyl)butylamino]butanoic acid;hydrochloride](/img/structure/B14228781.png)
